molecular formula C18H26N2O2 B7187171 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide

Cat. No.: B7187171
M. Wt: 302.4 g/mol
InChI Key: GIPIDAGZCPJYQR-UHFFFAOYSA-N
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Description

N-(9-methyl-9-azabicyclo[331]nonan-3-yl)-2-phenoxypropanamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13(22-17-9-4-3-5-10-17)18(21)19-14-11-15-7-6-8-16(12-14)20(15)2/h3-5,9-10,13-16H,6-8,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIDAGZCPJYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CCCC(C1)N2C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide typically involves multiple steps. One common method starts with the preparation of the bicyclic amine, 9-methyl-9-azabicyclo[3.3.1]nonane, which is then reacted with 2-phenoxypropanoyl chloride under controlled conditions to form the desired amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenoxy derivatives.

Scientific Research Applications

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into receptor sites, potentially modulating biological pathways. The phenoxypropanamide moiety may interact with enzymes or other proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide
  • 9-Azabicyclo[3.3.1]nonane N-oxyl
  • N-(benzimidazol-2-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl-carbamate

Uniqueness

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2-phenoxypropanamide is unique due to its specific combination of a bicyclic amine and a phenoxypropanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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